molecular formula C24H22O4 B5291008 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol

2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B5291008
M. Wt: 374.4 g/mol
InChI Key: XABXNVQCNHRONA-HAHDFKILSA-N
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Description

2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol, also known as DBED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to activate the JNK pathway, which leads to apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol in lab experiments is its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications. Another limitation is the potential toxicity of this compound, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, further research is needed to determine the safety and toxicity of this compound, which may inform its potential use in clinical settings.

Synthesis Methods

2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol can be synthesized via a multistep reaction involving the condensation of 4-hydroxybenzaldehyde with 4-(benzyloxy)-3-ethoxybenzyl bromide, followed by reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting potential use as an anti-inflammatory agent.

Properties

IUPAC Name

(2Z)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3H-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-2-26-22-14-18(12-13-21(22)27-16-17-8-4-3-5-9-17)15-23-24(25)19-10-6-7-11-20(19)28-23/h3-15,24-25H,2,16H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXNVQCNHRONA-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(C3=CC=CC=C3O2)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(C3=CC=CC=C3O2)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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